molecular formula C8H4ClNO2S B3237012 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid CAS No. 1379335-94-0

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B3237012
CAS No.: 1379335-94-0
M. Wt: 213.64
InChI Key: VGXKUAIWPFROEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- is the GRK2 kinase . This kinase plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in many cellular processes and physiological functions.

Mode of Action

Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- interacts with its target, the GRK2 kinase, by forming secondary interactions with the biological target of interest . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The compound affects the biochemical pathways involving GRK2 kinase. By inhibiting the activity of this kinase, it can potentially modulate the function of GPCRs and impact various cellular processes .

Result of Action

The molecular and cellular effects of Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro- action are primarily due to its inhibitory effect on GRK2 kinase. This can lead to modulation of GPCR function, potentially affecting a wide range of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of thiophene-2-carboxamides with formic acid to produce thieno[2,3-B]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to yield β-keto amides, which are then cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKUAIWPFROEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 4
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.